3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Triazole refers to either of two isomeric heterocyclic compounds that have a five-membered ring structure, of which three are nitrogen atoms, and the other two are carbon atoms . Azetidine is a four-membered ring with three carbon atoms and one nitrogen atom.
Molecular Structure Analysis
The molecular structure of such a compound would be quite complex, with the different rings likely contributing to its overall stability and reactivity. The presence of multiple nitrogen atoms could also result in interesting bonding patterns .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on the exact arrangement of the rings and the presence of any functional groups. Generally, compounds with these types of rings have good stability and can exhibit a range of properties, from hydrophobic to highly polar .Scientific Research Applications
Organic Synthesis and Catalysis
Research has demonstrated the utility of furan derivatives in the synthesis of complex organic compounds. For instance, furan-2-yl(phenyl)methanol derivatives have been efficiently converted into trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst, showcasing the versatility of furan compounds in facilitating smooth aza-Piancatelli rearrangements with high selectivity and good yields in short reaction times (Reddy et al., 2012). Such findings highlight the importance of furan derivatives in organic synthesis, particularly in the development of efficient catalytic processes for the creation of novel compounds.
Corrosion Inhibition
Furan derivatives have also been applied in material science, specifically in the prevention of corrosion on metals. A study on 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone revealed its effectiveness as a corrosion inhibitor for mild steel in an acidic medium. The compound exhibited significant inhibition efficiency, outperforming some conventional inhibitors in electrochemical studies, suggesting its potential application in protecting metals from corrosive environments (Singaravelu & Bhadusha, 2022).
Pharmaceutical Research
In the realm of pharmacology, while avoiding specifics on drug use and side effects, furan derivatives have been investigated for their potential in drug development. For instance, certain furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives showed promising activity, comparable or superior to known inhibitors, suggesting their potential application in the development of new therapeutic agents (Zheng et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
furan-3-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-14-7-12-13-11(14)20(17,18)9-4-15(5-9)10(16)8-2-3-19-6-8/h2-3,6-7,9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBSUVENSPLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.